molecular formula C14H28N2O2 B10971021 N,N'-bis(3-methylbutyl)butanediamide

N,N'-bis(3-methylbutyl)butanediamide

Cat. No.: B10971021
M. Wt: 256.38 g/mol
InChI Key: AEXIFYGRYFRFTO-UHFFFAOYSA-N
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Description

N,N'-bis(3-methylbutyl)butanediamide is a diamide derivative characterized by a four-carbon (butanediamide) backbone with two 3-methylbutyl substituents attached to the nitrogen atoms.

Properties

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

N,N'-bis(3-methylbutyl)butanediamide

InChI

InChI=1S/C14H28N2O2/c1-11(2)7-9-15-13(17)5-6-14(18)16-10-8-12(3)4/h11-12H,5-10H2,1-4H3,(H,15,17)(H,16,18)

InChI Key

AEXIFYGRYFRFTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)CCC(=O)NCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3-methylbutyl)butanediamide typically involves the reaction of butanediamide with 3-methylbutylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of N,N’-bis(3-methylbutyl)butanediamide follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to achieve efficient and cost-effective production. The reaction is monitored and controlled to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3-methylbutyl)butanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

    Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced amides or amines.

Scientific Research Applications

N,N’-bis(3-methylbutyl)butanediamide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-bis(3-methylbutyl)butanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Butanediamides

(a) N,N'-bis(3-phenylpropyl)butanediamide
  • Structure : Features aromatic 3-phenylpropyl groups instead of aliphatic 3-methylbutyl substituents.
  • Properties : Increased hydrophobicity and rigidity due to phenyl rings, likely reducing aqueous solubility compared to the target compound. Such diaryl derivatives are often explored for biological activity but face challenges in bioavailability due to poor solubility .
(b) N,N'-bis(3,4-dichlorophenyl)butanediamide
  • Structure : Dichlorophenyl substituents enhance electron-withdrawing effects.
  • Activity: Demonstrates potent inhibition of oxygen evolution rate (OER) in spinach chloroplasts, attributed to interactions with photosystem II . The target compound’s aliphatic substituents may lack this bioactivity but could offer better solubility in non-polar media.
(c) Osugacestat (Pharmaceutical Derivative)
  • Structure : Contains trifluoropropyl groups and a benzodiazepine moiety.
  • Application : A clinical-stage drug (CAS: C₂₆H₂₆F₆N₄O₃) for oncology, highlighting how substituent diversity enables therapeutic relevance .

Chain Length Variations in Alkanediamides

(a) N,N'-bis(3-methylbutyl)propanediamide (Malonamide)
  • Structure : Shorter three-carbon backbone (propanediamide vs. butanediamide).
  • Impact : Reduced chain length decreases molecular flexibility and may alter chelation properties. This compound (C13H26N2O2) is used in materials science and agrochemicals, suggesting similar applications for the target compound .
(b) N,N'-diarylhexanediamides
  • Structure : Six-carbon backbone with diaryl substituents.
  • Activity : Exhibits lower antialgal and OER-inhibiting activity compared to butanediamides, as longer chains reduce membrane permeability .

Functional Group Modifications

(a) N,N'-bis(2-hydroxyethyl)butanediamide
  • Structure : Hydroxyethyl substituents introduce polarity.
  • Properties : Higher aqueous solubility than the target compound, enabling applications in metal-catalyzed reactions (e.g., C–H bond functionalization) .
(b) N,N'-diarylethanediamides
  • Structure : Two-carbon backbone with aryl groups.
  • Synthesis : Prepared via diethyl oxalate and aniline, differing from the alkanedioyl dichloride route used for longer-chain diamides .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Substituents Key Properties
N,N'-bis(3-methylbutyl)butanediamide C₁₃H₂₆N₂O₂ 3-methylbutyl (branched) Hydrophobic, low water solubility
N,N'-bis(3-phenylpropyl)butanediamide C₂₀H₂₄N₂O₂ 3-phenylpropyl (aromatic) High rigidity, poor bioavailability
N,N'-bis(2-hydroxyethyl)butanediamide C₈H₁₆N₂O₄ 2-hydroxyethyl (polar) Water-soluble, metal-chelating

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